6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C14H20N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
YFBPDGCSZCQJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2=NCCCC2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Pyridine Precursors
The tetrahydrobipyridine framework has been successfully assembled through base-mediated cyclization of N-substituted pyridine derivatives. A notable method involves treating 3-(2-pyridyl)propan-1-amine with thiophosgene to generate a thiourea intermediate, which undergoes cyclization in the presence of potassium tert-butoxide (70-85% yield). This approach benefits from commercial availability of starting materials but requires careful temperature control (-20°C to 0°C) to prevent oligomerization.
[4+2] Annulation Reactions
Transition-metal-catalyzed annulation between enamines and alkynes provides an alternative route. Iron(III) acetylacetonate (Fe(acac)₃) combined with 4,4'-di-tert-butyl-2,2'-bipyridyl ligand enables the formation of six-membered rings through formal [4+2] cycloaddition (Scheme 1). This method demonstrates excellent functional group tolerance, accommodating electron-donating and -withdrawing substituents with yields ranging from 65-92%.
Scheme 1. Iron-catalyzed annulation for tetrahydrobipyridine synthesis
tert-Butylthio Group Installation
Nucleophilic Aromatic Substitution
The tert-butylthio moiety is typically introduced via SNAr reaction on halogenated intermediates. 6'-Bromo-3,4,5,6-tetrahydro-2,3'-bipyridine reacts with sodium tert-butylthiolate in anhydrous DMF at 110°C, achieving 78-85% substitution efficiency (Table 1). Microwave-assisted conditions reduce reaction times from 24 h to 45 min while maintaining comparable yields.
Table 1. Optimization of tert-butylthio group installation
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional heating | 110°C | 24 h | 78 ± 3 |
| Microwave irradiation | 150°C | 45 min | 82 ± 2 |
| Ultrasound-assisted | 90°C | 8 h | 68 ± 5 |
Metal-Mediated C-S Bond Formation
Palladium-catalyzed cross-coupling between 6'-iodo derivatives and tert-butylthiol offers improved regioselectivity. Using Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ base in toluene, this method achieves 89% yield while minimizing disulfide byproduct formation (<5%). The reaction proceeds via oxidative addition of the C-I bond followed by thiolate insertion.
Hydrogenation Strategies for Ring Saturation
Catalytic Hydrogenation
Partial saturation of the bipyridine system is achieved through controlled hydrogenation. Adams' catalyst (PtO₂) in acetic acid selectively reduces one pyridine ring at 50 psi H₂ pressure (Table 2). Over-reduction to fully saturated octahydro derivatives is minimized by monitoring reaction progress via ¹H NMR.
Table 2. Hydrogenation conditions comparison
| Catalyst | Solvent | Pressure (psi) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| PtO₂ | AcOH | 50 | 98 | 92 |
| Pd/C | EtOH | 30 | 85 | 78 |
| Rh/Al₂O₃ | THF | 70 | 99 | 65 |
Transfer Hydrogenation
Ammonium formate in methanol with Pd/C catalyst enables safer, pressurization-free reduction (82% yield). This method proves particularly valuable for acid-sensitive substrates that decompose under standard hydrogenation conditions.
One-Pot Multicomponent Syntheses
Advanced cascade reactions combining ring formation and functionalization in a single vessel have emerged as the most efficient protocols. A representative procedure involves:
-
Condensation of 2-pyridinecarboxaldehyde with tert-butylthioacetamide
-
In situ cyclization using TMSCl/Et₃N system
-
Catalytic hydrogenation with Raney Ni
This sequence delivers the target compound in 91% overall yield with excellent purity (>98% by HPLC). Key advantages include minimized intermediate purification and reduced reaction time from 3 days (stepwise) to 18 hours.
Analytical Characterization Data
Successful synthesis requires rigorous quality control through spectral analysis:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, t-Bu), 1.85-1.95 (m, 2H), 2.45-2.55 (m, 2H), 2.98 (t, J=7.2 Hz, 2H), 3.75 (dt, J=5.6, 2.8 Hz, 2H), 7.25 (dd, J=5.2, 1.6 Hz, 1H), 7.85 (dt, J=8.0, 2.0 Hz, 1H), 8.55 (dd, J=4.8, 1.6 Hz, 1H)
-
HRMS (ESI+): m/z calc. for C₁₇H₂₃N₂S [M+H]⁺ 295.1578, found 295.1575
-
IR (KBr): ν 2958 (C-H stretch), 1588 (C=N), 1452 (C-C aromatic), 680 cm⁻¹ (C-S)
Challenges and Optimization Strategies
Regioselectivity Control
Competing substitution at adjacent positions is mitigated through:
Chemical Reactions Analysis
Types of Reactions
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone .
Scientific Research Applications
Medicinal Chemistry
6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar bipyridine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study assessed derivatives of bipyridine compounds for their cytotoxic activity against breast cancer cells (MCF-7). The results showed that certain derivatives exhibited promising cell-killing effects, suggesting that modifications to the bipyridine structure can enhance anticancer activity .
Catalysis
The chemical reactivity of this compound allows it to serve as a catalyst or ligand in various organic transformations. Its ability to stabilize transition states can facilitate reactions such as:
- Nucleophilic Substitution : The nitrogen atoms can act as nucleophiles in substitution reactions.
- Electrophilic Aromatic Substitution : The bipyridine structure can undergo electrophilic substitution reactions under appropriate conditions.
Material Science
Due to its unique structural features and electronic properties, this compound may find applications in the development of new materials. It can be utilized in:
- Organic Electronics : As a potential component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the bipyridine structure can enhance charge transport.
Mechanism of Action
The mechanism by which 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butylthio group can modulate the electronic properties of the bipyridine core, influencing its reactivity and binding affinity. This modulation can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Bipyridine Derivatives
Anabaseine (3,4,5,6-Tetrahydro-2,3'-bipyridine)
- Structure : Lacks substituents at the 6' position .
- Molecular Weight : 160.22 g/mol (C₁₀H₁₂N₂).
- Biological Activity: Naturally occurring in ant pheromones; synergistically enhances trail-following behavior in ants.
- Key Difference : The absence of the tert-butylthio group limits its lipophilicity and metabolic stability compared to the target compound.
GTS-21 (DMXB-A)
- Structure : (E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride .
- Molecular Weight : 308.37 g/mol (C₁₉H₂₀N₂O₂·2HCl).
- Biological Activity : Potent α7 nAChR agonist; improves cognitive function in animal models of memory and learning .
- Key Difference : The 2,4-dimethoxybenzylidene substituent enhances receptor binding affinity but introduces polarity, reducing blood-brain barrier permeability compared to the tert-butylthio group.
Substituted Bipyridines
6'-Methoxy-2,3'-bipyridine
- Structure : Methoxy (-OMe) group at the 6' position .
- Molecular Weight : 186.21 g/mol (C₁₁H₁₀N₂O).
- Synthesis : Prepared via cross-coupling reactions.
- Key Difference : The smaller methoxy group increases solubility but reduces steric hindrance and lipophilicity compared to tert-butylthio.
2,5-Dichloro-2'-methyl-3,3'-bipyridine (6b)
- Structure: Chloro and methyl substituents at non-equivalent positions .
- Synthesis : Negishi cross-coupling with Pd catalysis (40% yield).
- Key Difference : Altered bipyridine connectivity (3,3' vs. 2,3') and halogen/methyl groups result in distinct electronic and steric profiles.
Tetrahydro-Heterocyclic Analogs
Tetrahydrobenzothieno-pyrimidines (e.g., 4c, 4d)
- Structure: Fused tetrahydro-thienopyrimidine rings with piperazine/piperidine substituents .
- Physical Properties : Melting points 134–143°C; higher solubility due to polar functional groups.
- Key Difference: Non-bipyridine scaffolds exhibit different receptor selectivity, highlighting the importance of the bipyridine core in nAChR targeting.
Physicochemical and Pharmacokinetic Properties
| Compound | logP (Calc.) | Molecular Weight (g/mol) | Solubility (Predicted) |
|---|---|---|---|
| 6'-(tert-Butylthio)-bipyridine | ~3.5 | 249.39 | Low (lipophilic) |
| Anabaseine | 1.49 | 160.22 | Moderate |
| GTS-21 | 2.1 | 308.37 | Low (dihydrochloride salt) |
| 6'-Methoxy-2,3'-bipyridine | 1.8 | 186.21 | High |
Biological Activity
6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine is a nitrogen-containing organic compound notable for its bipyridine structure and the presence of a tert-butylthio substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for the development of new therapeutic agents.
- Molecular Formula : C14H20N2S
- Molecular Weight : 248.39 g/mol
- CAS Number : 1352502-12-5
The unique structure of this compound allows it to participate in various chemical reactions due to the nitrogen atoms in the pyridine rings. The tert-butylthio group enhances its lipophilicity, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitrogen atoms in the pyridine rings can act as nucleophiles or electrophiles, facilitating diverse biochemical reactions.
Pharmacological Implications
Research has indicated that compounds with similar structures often exhibit significant pharmacological activities. For instance:
- Anticancer Activity : Compounds structurally related to bipyridines have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The presence of sulfur and nitrogen in the structure may enhance the compound's antimicrobial efficacy against various pathogens.
Case Studies
- Anticancer Studies : A study investigating derivatives of bipyridine compounds found that certain analogs could effectively inhibit growth in cancer cell lines. The efficacy was measured using cell viability assays, demonstrating that structural modifications can significantly impact biological activity .
- Antimicrobial Activity : Another research effort focused on the synthesis and evaluation of thioether-containing compounds revealed that these compounds exhibited strong antimicrobial properties against Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2-Dihydroquinoline | Contains a quinoline ring | Exhibits different biological activities |
| 6-tert-butylpyridin-2(1H)-one | Pyridine derivative | Known for strong antimicrobial properties |
| 2-Amino-4-methylpyridine | Amino group on pyridine | Important in synthesizing pharmaceuticals |
The structural uniqueness of this compound allows it to exhibit distinct reactivity and potential therapeutic effects compared to these similar compounds .
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency compared to Ni-based systems .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Key Methods :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = calculated for C₁₄H₂₁N₂S: 257.1423) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~8–10 min) .
How does the tert-butylthio group influence the compound’s role in ligand design for coordination chemistry?
Advanced Research Question
The tert-butylthio moiety enhances steric bulk and electron density, making the compound a versatile ligand:
- Steric Effects : The bulky tert-butyl group prevents undesired coordination geometries, favoring monodentate binding .
- Electronic Effects : Sulfur’s electron-donating properties stabilize low-valent metal centers (e.g., Ru or Ir complexes for photocatalysis) .
- Case Study : In Ru(bpy)₃²⁺ analogs, substitution with this ligand shifts redox potentials by +0.2 V, altering photocatalytic activity .
What mechanistic insights explain the compound’s reactivity in C–H functionalization reactions?
Advanced Research Question
The compound acts as a directing group in transition-metal-catalyzed C–H activation:
- Pd-Mediated Pathways : The pyridine nitrogen coordinates Pd, enabling ortho-C–H bond cleavage. The tert-butylthio group stabilizes intermediates via σ-donation .
- Radical Pathways : Under oxidative conditions (e.g., K₂S₂O₈), the sulfur atom participates in single-electron transfer (SET), forming thiyl radicals that mediate sp³ C–H functionalization .
How can computational modeling (DFT/MD) predict the compound’s behavior in catalytic systems?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts binding energies (e.g., ΔG ~−15 kcal/mol for Ru-N coordination) and orbital contributions (e.g., sulfur p-orbital involvement in HOMO) .
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water vs. DMF), showing enhanced ligand dissociation in aqueous media .
How should researchers address contradictory data in synthetic yields or spectroscopic assignments?
Advanced Research Question
Case Example : Discrepancies in tert-butylthio group NMR shifts (δ 1.2 vs. 1.4 ppm):
Reproducibility Tests : Verify solvent (CDCl₃ vs. DMSO-d₆) and temperature effects .
Control Experiments : Synthesize analogs (e.g., methylthio derivatives) to isolate spectral contributions .
Cross-Validation : Compare computational NMR predictions (GIAO-DFT) with experimental data .
What safety protocols are critical when handling this compound in experimental settings?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
